![molecular formula C15H11ClN2OS B5692755 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide, also known as CTN-986, is a chemical compound that has been studied for its potential use in various scientific applications. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic properties.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide has been studied for its potential use in various scientific applications. One of the main areas of research has been its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have neuroprotective properties and can improve cognitive function in animal models.
Mechanism of Action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. Studies have shown that this compound can inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to modulate the activity of certain proteins involved in neurodegeneration and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models, it has been shown to improve cognitive function and reduce inflammation in the brain. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide for lab experiments is its low toxicity and high selectivity for cancer cells and neurons. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Future Directions
There are many potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide. One area of focus could be to further investigate its mechanism of action and identify specific targets for its use in cancer and neurodegenerative diseases. Additionally, researchers could explore the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, there is potential for the development of this compound analogs with improved properties and selectivity.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide involves the reaction of 4-chlorothiophenol with 2-cyanophenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized and improved over time to increase the yield and purity of this compound.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-5-7-13(8-6-12)20-10-15(19)18-14-4-2-1-3-11(14)9-17/h1-8H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHJHFVQXVMJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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